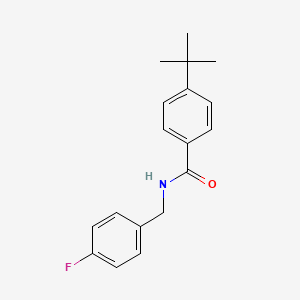
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These enzymes and proteins are involved in cell division, DNA replication, and gene expression, making them important targets for anticancer and antiviral agents.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the removal of damaged cells from the body. Cell cycle arrest refers to the temporary or permanent cessation of cell division, which can occur in response to DNA damage or other cellular stressors. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its high potency and selectivity for cancer and viral cells. However, its low solubility in water and potential toxicity at high concentrations can make it difficult to work with in certain experiments. Additionally, the cost of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea with other anticancer or antiviral agents may enhance its efficacy and reduce potential side effects. Overall, the potential applications of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in scientific research make it an important compound for further investigation.
Méthodes De Synthèse
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a base. Other methods include the reaction of 4-acetylphenyl isocyanate with 3-chloro-2-methylaniline in the presence of a thiourea catalyst or the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a metal catalyst. The yield of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can vary depending on the method used, and purification methods such as recrystallization or column chromatography may be necessary to obtain a pure product.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been investigated for its potential applications in scientific research, including its use as an anticancer agent, antifungal agent, and antiviral agent. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Its antifungal activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-14(17)4-3-5-15(10)19-16(21)18-13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUUSWVYACUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
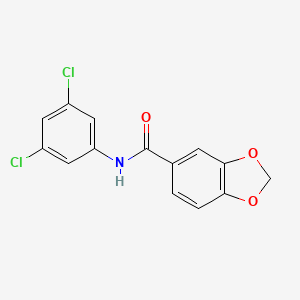
![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
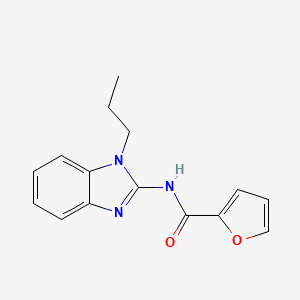
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
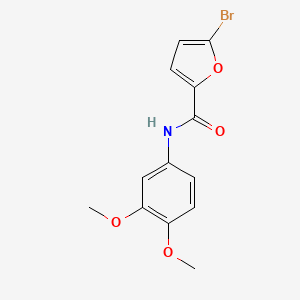
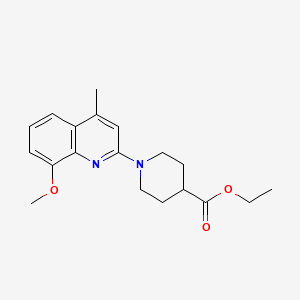
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
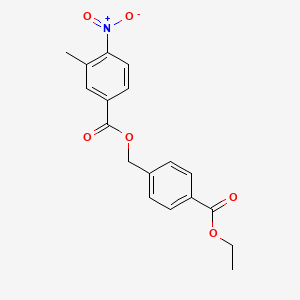
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
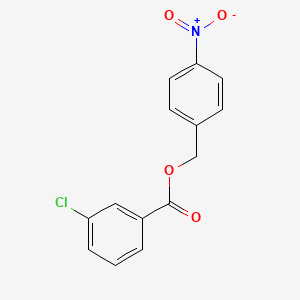
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
